2-(5-Bromopyridin-2-YL)ethanamine
CAS No.: 691872-17-0
Cat. No.: VC3379174
Molecular Formula: C7H9BrN2
Molecular Weight: 201.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 691872-17-0 |
|---|---|
| Molecular Formula | C7H9BrN2 |
| Molecular Weight | 201.06 g/mol |
| IUPAC Name | 2-(5-bromopyridin-2-yl)ethanamine |
| Standard InChI | InChI=1S/C7H9BrN2/c8-6-1-2-7(3-4-9)10-5-6/h1-2,5H,3-4,9H2 |
| Standard InChI Key | YSONVYGWEROTBG-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC=C1Br)CCN |
| Canonical SMILES | C1=CC(=NC=C1Br)CCN |
Introduction
Chemical Identity and Structure
Compound Identification
2-(5-Bromopyridin-2-YL)ethanamine is an aromatic amine characterized by a brominated pyridine moiety linked to an ethanamine group. This chemical entity is cataloged under several identification systems to facilitate its reference in scientific literature and industrial applications. The compound is registered with the unique Chemical Abstracts Service (CAS) number 691872-17-0, providing an unambiguous identifier for database searches and regulatory documentation .
The compound is known by several synonyms in chemical databases and literature, including 2-(5-bromopyridin-2-yl)ethan-1-amine, 2-(aminoethyl)-5-bromopyridine, and [2-(5-bromo-2-pyridinyl)ethyl]amine . These alternative names reflect different naming conventions but refer to the same molecular structure. For computational chemistry purposes, the compound also has specific identifiers such as SCHEMBL165821 and the DSSTox Substance ID DTXSID90695222, which are useful for toxicological and environmental databases .
Molecular Structure and Properties
The molecular structure of 2-(5-Bromopyridin-2-YL)ethanamine consists of a pyridine ring with a bromine atom at the 5-position and an ethylamine side chain at the 2-position. This structural arrangement is fundamental to its chemical reactivity and potential biological activities. The compound has the molecular formula C₇H₉BrN₂, combining carbon, hydrogen, bromine, and nitrogen atoms in a specific arrangement that defines its chemical behavior .
Table 1: Key Physical and Chemical Properties of 2-(5-Bromopyridin-2-YL)ethanamine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₉BrN₂ | |
| Molecular Weight | 201.064 g/mol | |
| Exact Mass | 199.995 | |
| Polar Surface Area (PSA) | 38.91 | |
| LogP | 2.0456 | |
| HS Code | 2933399090 |
The compound's LogP value of 2.0456 indicates moderate lipophilicity, suggesting a reasonable balance between hydrophilic and hydrophobic properties . This characteristic is significant for its potential pharmaceutical applications, as it may influence membrane permeability and drug distribution. The polar surface area (PSA) of 38.91 further characterizes its potential for cellular penetration and bioavailability in physiological systems .
Synthesis and Production Methods
Common Synthetic Pathways
The synthesis of 2-(5-Bromopyridin-2-YL)ethanamine typically involves a strategic approach that builds upon the pyridine scaffold. The compound can be synthesized through various chemical methods, with the most common pathway involving the bromination of pyridine derivatives followed by subsequent amination reactions. These synthetic routes are critical for both laboratory-scale production and potential industrial applications.
The synthesis process generally follows two main reaction steps to achieve the desired molecular structure:
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Bromination of the pyridine ring at the 5-position
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Introduction of the ethanamine group at the 2-position
Each step requires careful control of reaction conditions to optimize yield and purity. The bromination reaction often necessitates low-temperature conditions to minimize side reactions, while the amination step may involve heating under reflux conditions to facilitate the reaction completion. The controlled approach to synthesis ensures the structural integrity of the final product while maximizing production efficiency.
Production Considerations
Production methods for 2-(5-Bromopyridin-2-YL)ethanamine span from laboratory-scale reactions to industrial production processes. Modern industrial approaches often utilize continuous flow reactors, which offer advantages in efficiency and consistency compared to traditional batch processes. These advanced production methods are particularly important for maintaining the high purity standards required for pharmaceutical and research applications.
The scale-up of production from laboratory to industrial levels requires careful consideration of reaction parameters, including temperature control, reaction time, and purification procedures. Each aspect of the production process must be optimized to ensure consistent quality while managing production costs effectively.
Chemical Reactivity and Reaction Mechanisms
Functional Group Reactivity
The chemical reactivity of 2-(5-Bromopyridin-2-YL)ethanamine is largely determined by its functional groups, particularly the brominated pyridine ring and the primary amine group. These structural elements enable the compound to participate in various chemical transformations, making it valuable in synthetic chemistry.
The compound can engage in several types of chemical reactions based on its structural features:
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Nucleophilic substitution reactions involving the bromine atom
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Electrophilic substitution reactions on the pyridine ring
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Coupling reactions utilizing the bromine as a leaving group
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Amine-specific reactions including alkylation and acylation
The specific reaction pathways are influenced by the reagents employed and the reaction conditions applied. For instance, nucleophilic substitution reactions may require specific nucleophiles capable of effectively displacing the bromine atom, while coupling reactions might necessitate appropriate catalysts to facilitate the transformation.
Mechanism of Biological Interactions
The mechanism of action for 2-(5-Bromopyridin-2-YL)ethanamine in biological systems involves its interaction with specific targets such as receptors or enzymes. The compound functions as a ligand that can bind to these biological targets, thereby modulating their activity and potentially influencing various biochemical pathways.
The binding characteristics of the compound are influenced by its structural features, with the brominated pyridine providing a rigid scaffold that can engage in specific interactions with binding pockets. The primary amine group can participate in hydrogen bonding and ionic interactions, further contributing to the compound's ability to interact with biological targets.
Applications in Research and Development
Medicinal Chemistry Applications
2-(5-Bromopyridin-2-YL)ethanamine holds significant value in medicinal chemistry due to its potential biological activities. The compound serves as an important building block for the development of more complex molecules with targeted pharmacological properties. Its structural characteristics make it particularly useful in the design of compounds that interact with specific biological receptors or enzymes.
The presence of the bromine atom at the 5-position of the pyridine ring provides a site for further functionalization through various synthetic methodologies, including metal-catalyzed cross-coupling reactions. This synthetic versatility allows medicinal chemists to create diverse chemical libraries based on the 2-(5-Bromopyridin-2-YL)ethanamine scaffold, facilitating structure-activity relationship studies in drug discovery programs.
Research Tool Applications
Beyond its potential as a pharmaceutical precursor, 2-(5-Bromopyridin-2-YL)ethanamine serves as a valuable research tool in chemical biology and related fields. The compound's defined structure and reactivity make it useful for probing biological systems and understanding specific biochemical processes.
Researchers may employ the compound to investigate receptor binding mechanisms, enzyme inhibition, or other biological interactions that could provide insights into disease mechanisms or potential therapeutic strategies. These applications highlight the compound's significance beyond its direct pharmaceutical uses, positioning it as a versatile chemical tool in biomedical research.
Related Compounds and Structural Variations
Salt Forms and Derivatives
The basic structure of 2-(5-Bromopyridin-2-YL)ethanamine can be modified to create various salt forms that may offer improved stability, solubility, or other advantageous properties for specific applications. One significant variation is 2-(5-Bromopyridin-2-yl)ethanamine dihydrochloride, which incorporates two hydrogen chloride molecules to form a stable salt .
This dihydrochloride salt (PubChem CID: 67508455) has a higher molecular weight of 273.98 g/mol compared to the free base form . Salt formations like this are common in pharmaceutical development to enhance drug properties such as aqueous solubility or stability during storage.
Structural Analogs with Pharmacological Relevance
Several structural analogs of 2-(5-Bromopyridin-2-YL)ethanamine exist with potential pharmacological significance. One notable related compound is (S)-1-(5-Bromopyridin-2-yl)ethanamine hydrochloride, which differs by having a methyl group adjacent to the amine group and exhibiting chirality with the S configuration.
This chiral analog has been studied for its binding affinity to neurotransmitter receptors, particularly the 5-HT7 receptor. Research indicates that modifications to the pyridine ring significantly affect binding affinity and selectivity, demonstrating the importance of structural variations in determining biological activity.
The structural relationship between these compounds highlights how subtle modifications to the basic scaffold can produce molecules with distinct pharmacological profiles, underlining the value of 2-(5-Bromopyridin-2-YL)ethanamine as a foundation for medicinal chemistry exploration.
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